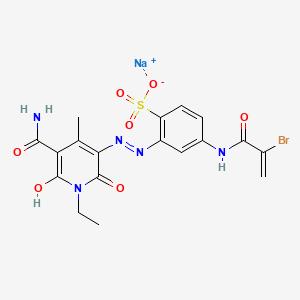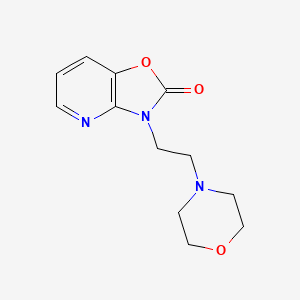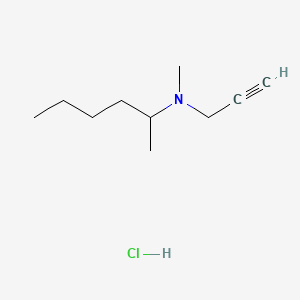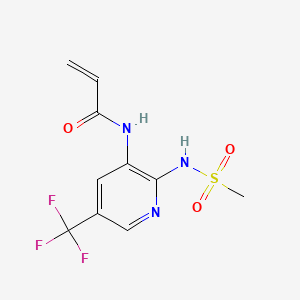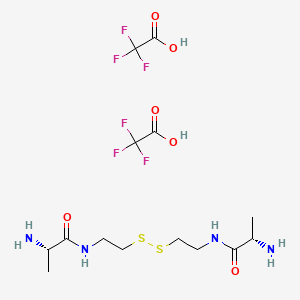
3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a dimethylamino group attached to a propyl chain, which is further connected to the indole ring at the 3-position, with a methoxy group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functionalization: The 3-position of the indole ring is functionalized with a propyl chain through a series of reactions, including alkylation and substitution.
Dimethylamino Group Introduction: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine as the nucleophile.
Methoxy Group Introduction: The methoxy group is introduced at the 5-position through methylation reactions, typically using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, if present, to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The indole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The methoxy group can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.
Comparación Con Compuestos Similares
3-(Dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the indole core.
5-Methoxyindole: An indole derivative with a methoxy group but without the dimethylamino propyl chain.
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with structural similarities.
Uniqueness:
Combination of Functional Groups: The unique combination of the dimethylamino propyl chain and the methoxy group on the indole ring sets this compound apart from others.
Biological Activity: The specific arrangement of these functional groups contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
709028-93-3 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
3-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H20N2O/c1-16(2)8-4-5-11-10-15-14-7-6-12(17-3)9-13(11)14/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Clave InChI |
AAVYCYAMAJRINF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1=CNC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


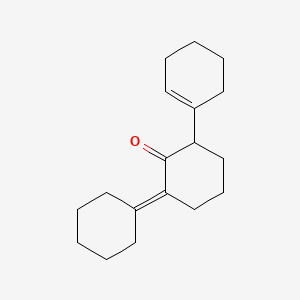


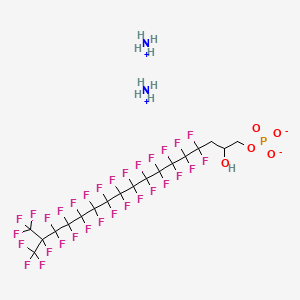
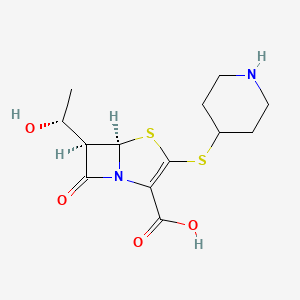
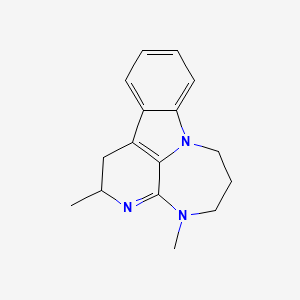

![N,N-diethyl-2-[[(1R,3S,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12735684.png)

